

Mass spectrometry fragmentation pattern of 1,6-Dihydrocarvone

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Compound of Interest

Compound Name: 1,6-Dihydrocarvone

Cat. No.: B1202640

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **1,6-Dihydrocarvone**

Introduction

1,6-Dihydrocarvone ($C_{10}H_{16}O$, M.W. 152.23 g/mol) is a monoterpenoid and a cyclic ketone found in various essential oils.^{[1][2]} As a key component in the fields of flavor, fragrance, and natural product chemistry, its unambiguous identification is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like terpenoids, providing both chromatographic separation and structural elucidation through mass fragmentation patterns.^{[3][4][5]}

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of **1,6-dihydrocarvone**. It is designed for researchers and professionals who require a deep, mechanistic understanding of how this molecule behaves under standard GC-MS conditions to ensure its accurate identification and differentiation from its isomers.

Molecular Structure and Properties

Understanding the fragmentation of **1,6-dihydrocarvone** begins with its structure. It is a *p*-menthane monoterpenoid characterized by a cyclohexanone ring substituted with a methyl group at position 2 and a prop-1-en-2-yl (isopropenyl) group at position 5.^{[1][2]} The absence of the endocyclic double bond found in its parent compound, carvone, significantly influences its fragmentation behavior.

Property	Value	Source
IUPAC Name	2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one	[1]
Molecular Formula	C ₁₀ H ₁₆ O	[1] [6]
Molecular Weight	152.23 g/mol	[1] [6]
Monoisotopic Mass	152.120115 Da	[2]
SMILES	CC1CCC(CC1=O)C(=C)C	[1]
InChIKey	AZOCECCLWFDTAP- UHFFFAOYSA-N	[1]

Principles of Electron Ionization (EI) Fragmentation

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•).[7][8] This radical cation possesses excess energy, which it dissipates by undergoing a series of predictable bond cleavages and rearrangements.[8] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For cyclic ketones, fragmentation is often initiated by cleavage of the bonds alpha to the carbonyl group.[9][10]

Predicted Fragmentation Pathways of 1,6-Dihydrocarvone

The mass spectrum of **1,6-dihydrocarvone** is dictated by its functional groups: the ketone and the isopropenyl side chain. The primary fragmentation processes are initiated by the radical cation centered on the carbonyl oxygen.

- Molecular Ion (M⁺•, m/z 152): The molecular ion peak is expected to be observed, though its intensity may vary. Its presence is crucial for determining the molecular weight of the analyte.
- Alpha-Cleavage: As a cyclic ketone, the most favorable initial fragmentation is the cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage).[9][11] This is driven by the

ability of the oxygen atom to stabilize the positive charge.

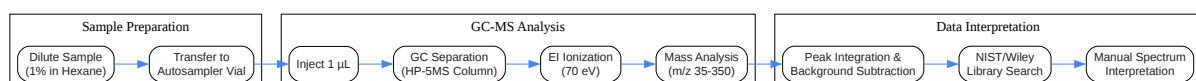
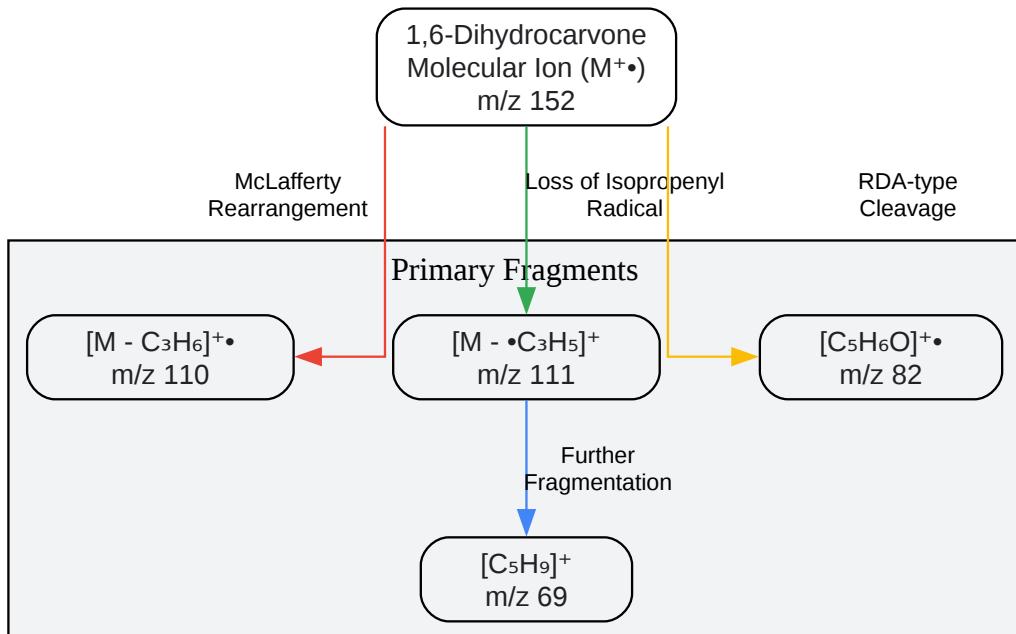
- Loss of the Isopropenyl Group ($\bullet\text{C}_3\text{H}_5$): Cleavage of the bond between the ring and the isopropenyl substituent is not a primary α -cleavage but a significant fragmentation pathway for similar structures. However, a more dominant fragmentation involves the ring itself.
- Ring Opening: α -cleavage between C1 and C2 or C1 and C6 leads to the opening of the cyclohexanone ring, forming a distonic ion. This initial step is often the precursor to subsequent fragmentations.
- Loss of Propylene (C_3H_6 , 42 Da) via McLafferty Rearrangement: The molecular ion can undergo a McLafferty rearrangement. This involves the abstraction of a γ -hydrogen atom by the carbonyl oxygen, followed by the cleavage of the $\text{C}\alpha\text{-C}\beta$ bond. This results in the expulsion of a neutral propylene molecule and the formation of a radical cation at m/z 110.
- Loss of the Isopropenyl Side Chain ($\bullet\text{C}_3\text{H}_5$, 41 Da): Direct cleavage of the C5-isopropenyl bond would lead to a fragment at m/z 111.
- Retro-Diels-Alder (RDA) Reaction: While the cyclohexene ring is saturated, a retro-Diels-Alder-type fragmentation can be proposed, similar to that observed for the related compound carvone.^[12] This would involve the cleavage of the ring, leading to the formation of a characteristic ion. For carvone, the base peak is often at m/z 82.^{[12][13]} A similar cleavage for **1,6-dihydrocarvone** could lead to a fragment at m/z 82 through a complex rearrangement following ring opening.

Summary of Key Predicted Fragments

m/z	Proposed Identity	Fragmentation Pathway
152	$[\text{C}_{10}\text{H}_{16}\text{O}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
137	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
110	$[\text{C}_7\text{H}_{10}\text{O}]^{+\bullet}$	McLafferty Rearrangement (Loss of C_3H_6)
111	$[\text{C}_7\text{H}_{11}\text{O}]^+$	Loss of isopropenyl radical ($\bullet\text{C}_3\text{H}_5$)
82	$[\text{C}_5\text{H}_6\text{O}]^{+\bullet}$	Retro-Diels-Alder (RDA) type fragmentation
69	$[\text{C}_5\text{H}_9]^+$	Further fragmentation of the ring or side chain
55	$[\text{C}_4\text{H}_7]^+$ or $[\text{C}_3\text{H}_3\text{O}]^+$	Common fragment for saturated cyclic ketones[9]
41	$[\text{C}_3\text{H}_5]^+$	Isopropenyl cation or allyl cation

Visualizing the Fragmentation

The following diagram illustrates the principal fragmentation pathways originating from the molecular ion of **1,6-dihydrocarvone**.



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